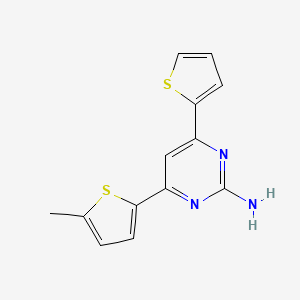

4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Beschreibung

4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring dual heterocyclic substituents: a 5-methylthiophen-2-yl group at position 4 and a thiophen-2-yl group at position 4. Its synthesis typically involves condensation reactions between chalcone intermediates and guanidine derivatives under alkaline conditions .

Eigenschaften

IUPAC Name |

4-(5-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNKGKDGWKDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chalcone Precursor Preparation

The cyclocondensation method begins with the synthesis of a chalcone intermediate containing 5-methylthiophen-2-yl and thiophen-2-yl groups. Chalcones are typically prepared via Claisen-Schmidt condensation between a ketone and an aldehyde under basic conditions. For this compound, 5-methylthiophene-2-carbaldehyde reacts with 1-(thiophen-2-yl)ethan-1-one in the presence of sodium hydroxide in ethanol. The reaction proceeds at room temperature for 12–24 hours, yielding the chalcone precursor (3a-d in Source 1) with a characteristic α,β-unsaturated ketone system.

Cyclocondensation with Guanidine Hydrochloride

The chalcone is subsequently condensed with guanidine hydrochloride in alcoholic potassium hydroxide (KOH) to form the pyrimidine ring. This one-pot reaction involves nucleophilic attack by guanidine on the chalcone’s α,β-unsaturated carbonyl system, followed by cyclization and aromatization. Key steps include:

-

Reaction Conditions : Equimolar chalcone (1 mmol) and guanidine hydrochloride (1 mmol) in ethanol with 10% KOH.

-

Stirring : 5–6 hours at room temperature.

-

Workup : Neutralization with 10% NaHCO3, filtration, and recrystallization from ethanol.

Spectral Validation

The product is characterized using IR, NMR, and mass spectrometry:

-

IR (KBr) : NH2 stretches at 3300–3400 cm⁻¹, C=N at 1615 cm⁻¹, and thiophene C-S at 670–750 cm⁻¹.

-

¹H NMR (DMSO-d₆) : Thiophene protons appear as multiplet signals at δ 7.20–7.50 ppm, pyrimidine H-5 as a singlet at δ 8.30–8.50 ppm, and NH2 as a broad singlet at δ 6.70–6.90 ppm.

-

MS : Molecular ion peak at m/z 314 [M⁺].

Synthesis via Suzuki-Miyaura Cross-Coupling

Pyrimidine Core Functionalization

This method employs a palladium-catalyzed cross-coupling reaction to introduce thiophene groups onto a preformed pyrimidine ring. Starting from 4,6-dichloropyrimidin-2-amine, sequential Suzuki couplings with 5-methylthiophene-2-boronic acid and thiophene-2-boronic acid are performed.

Reaction Protocol

-

First Coupling :

-

Reagents : 4,6-dichloropyrimidin-2-amine (1 mmol), 5-methylthiophene-2-boronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), K2CO3 (2 mmol).

-

Conditions : Dioxane/water (4:1), 90°C, 12 hours.

-

Intermediate : 4-chloro-6-(5-methylthiophen-2-yl)pyrimidin-2-amine.

-

-

Second Coupling :

-

Reagents : Intermediate (1 mmol), thiophene-2-boronic acid (1.2 mmol), same catalyst and base.

-

Product : 4-(5-methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine.

-

Optimization and Yield

-

Catalyst Efficiency : Pd(PPh3)4 provides higher yields (85–90%) compared to PdCl2(dppf).

-

Solvent System : Aqueous dioxane minimizes side reactions and enhances boronic acid solubility.

-

Spectroscopic Data :

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Substrate Activation

SNAr reactions require electron-deficient aromatic rings. Starting with 4,6-difluoropyrimidin-2-amine, the fluorine atoms are displaced by thiophenoxide nucleophiles. This method is advantageous for introducing bulky substituents.

Challenges and Mitigation

Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation | Suzuki Coupling | SNAr |

|---|---|---|---|

| Starting Materials | Chalcone derivatives | Dichloropyrimidine | Difluoropyrimidine |

| Reaction Time | 5–6 hours | 24 hours | 6–8 hours |

| Yield | 79–83% | 85–90% | 75–80% |

| Catalyst/Cost | Low (KOH) | High (Pd catalyst) | Moderate (Cs2CO3) |

| Scalability | High | Moderate | Low |

| Byproducts | Minimal | Boronic acid residues | Thiol oxidation |

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine core can be reduced to form dihydropyrimidines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrimidine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydropyrimidines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives like 4-(5-methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine exhibit significant anticancer properties. In vitro studies have shown that compounds containing thiophene and pyrimidine rings can inhibit the growth of various cancer cell lines. For instance, modifications to the pyrimidine structure have resulted in enhanced potency against thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Pyrimidines are known to interact with neurotransmitter systems, potentially providing therapeutic benefits in epilepsy treatment. The presence of thiophene moieties may enhance these interactions, leading to improved efficacy .

Material Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene groups contribute to charge transport properties, which are essential for efficient device performance .

Agricultural Chemistry

Pesticide Development

Compounds similar to this compound have been explored for their potential as agrochemicals. Their structural characteristics can be modified to enhance bioactivity against specific pests or pathogens. Research is ongoing to evaluate their effectiveness as fungicides or insecticides .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical characteristics of pyrimidin-2-amines are highly dependent on substituent electronic effects, steric bulk, and hydrogen-bonding capacity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Pyrimidin-2-amine Derivatives

Key Observations :

- 163–165°C for 6b) .

- Benzofuran/indole substituents introduce π-π stacking capabilities, critical for interactions with enzymatic targets like CDK2 .

Table 2: Antimicrobial and Anticancer Activities

Key Observations :

- Bromo-substituted analogs (e.g., 6c) exhibit superior antimicrobial activity due to increased electrophilicity and halogen bonding with microbial enzymes .

- Thiophen-2-yl groups (common in the target compound) are associated with CDK2 inhibition, as seen in compound 4 (IC₅₀ = 0.24 µM), likely via interactions with ATP-binding pockets .

- Methylthiophen substituents (as in 6b) may reduce cytotoxicity while maintaining moderate antimicrobial efficacy, balancing lipophilicity and solubility .

Structure-Activity Relationships (SAR)

- Position 4 Substituents : Aromatic/heteroaromatic groups (e.g., benzofuran, indole) enhance π-stacking and hydrophobic interactions, crucial for target binding .

- Position 6 Substituents : Electron-deficient moieties (e.g., nitro, bromo) improve antibacterial potency but may reduce metabolic stability .

- Amino Group at Position 2: Essential for hydrogen bonding with biological targets (e.g., NH₂ in 6b interacts with kinase active sites) .

Biologische Aktivität

4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known by its CAS number 1354919-76-8, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two thiophene rings and a methyl group on one of the thiophenes. This unique structure contributes to its biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes involved in critical cellular pathways:

- Poly (ADP-ribose) polymerases (PARP) : This compound has been shown to inhibit PARP activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to genomic instability and cell death, particularly in cancer cells with defective DNA repair pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the following effects:

- Cell Proliferation Inhibition : The compound effectively inhibits cell proliferation in several cancer types by inducing apoptosis and cell cycle arrest.

- Mechanistic Studies : Studies have shown that treatment with this compound results in the activation of apoptotic pathways and downregulation of survival pathways such as PI3K/Akt/mTOR .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | PARP inhibition, apoptosis induction |

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Cytotoxicity | Concentration-dependent | Induces apoptosis in cancer cells |

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited growth at concentrations as low as 10 µM. The mechanism was primarily through the induction of apoptosis and inhibition of cell cycle progression at the G0/G1 phase .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. The compound's stability under physiological conditions enhances its potential as a lead candidate for drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(5-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, and how is purity validated?

Answer:

The synthesis typically involves functionalizing pyrimidine precursors with thiophene substituents. A common approach is to react 2-methylthiopyrimidine intermediates with substituted amines under reflux conditions (e.g., 5 mL amine, overnight reflux in DMSO:water solvent systems). Post-reaction, acidification with dilute HCl precipitates the product, which is crystallized for purification . Purity validation requires HPLC (≥98% purity threshold) and complementary techniques like NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight verification). Note that solvent choice (e.g., DMSO vs. ethanol) impacts crystallization efficiency and polymorphic outcomes .

Basic: What structural characterization techniques are critical for confirming the molecular geometry of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds in related pyrimidines stabilize six-membered rings, with dihedral angles between pyrimidine and aryl groups ranging from 12–86°, influencing planarity and steric interactions . Complementary techniques include:

- FT-IR : Validates amine and thiophene functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

- NMR : Distinguishes methylthiophene protons (δ 2.4–2.6 ppm for CH₃) and pyrimidine ring protons (δ 8.1–8.5 ppm) .

Advanced: How can computational modeling optimize reaction pathways for introducing thiophene substituents?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity during thiophene coupling. For example, reaction path search algorithms (e.g., GRRM or AFIR) can identify low-energy pathways for nucleophilic substitution at pyrimidine C4/C6 positions. Computational workflows may integrate:

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites.

- Solvent effects : COSMO-RS models to optimize solvent selection (e.g., DMSO enhances polar interactions) .

Experimental validation via HPLC kinetic profiling is critical to confirm computational predictions .

Advanced: How should researchers address contradictory biological activity data across synthetic batches?

Answer:

Contradictions often arise from polymorphism or residual solvents. Strategies include:

- Polymorph screening : SC-XRD and DSC to identify crystalline forms (e.g., polymorphs of N-(4-chlorophenyl)-pyrimidin-4-amine show 5–12° dihedral angle variations, altering bioactivity) .

- Batch comparison : LC-MS to detect trace impurities (e.g., unreacted thiophene precursors).

- Bioassay standardization : Use a consistent cell line (e.g., human neutrophils for 5-lipoxygenase inhibition assays) and normalize results to internal controls (e.g., zileuton as a reference inhibitor) .

Advanced: What mechanistic assays are recommended for evaluating enzyme inhibition (e.g., 5-lipoxygenase)?

Answer:

- In vitro assays : Monitor leukotriene B₄ (LTB₄) production in human polymorphonuclear leukocytes (PMNLs) using ELISA. IC₅₀ values for pyrimidine derivatives are typically compared to HZ52 (a known 5-LOX inhibitor with IC₅₀ = 0.8 µM) .

- Kinetic studies : Use stopped-flow spectroscopy to measure enzyme inactivation rates (kobs) and covalent binding via MALDI-TOF.

- Molecular docking : AutoDock Vina to predict binding poses within the 5-LOX active site (e.g., thiophene groups may occupy hydrophobic pockets) .

Advanced: How can researchers resolve discrepancies in hydrogen-bonding networks reported in crystallographic studies?

Answer:

Discrepancies arise from solvent-dependent packing or disorder. Mitigation steps:

- Low-temperature crystallography : Collect data at 85 K to reduce thermal motion artifacts (e.g., C–H⋯π interactions in N-(2-fluorophenyl)-pyrimidin-4-amine are resolved at 85 K) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., weak C–H⋯O bonds contribute <5% to crystal packing in some polymorphs) .

- DFT energy comparisons : Calculate stabilization energies of proposed H-bond configurations .

Basic: What solvents and reaction conditions minimize byproducts during pyrimidine functionalization?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at pyrimidine C4/C6 positions.

- Temperature control : Reflux at 80–100°C avoids decomposition of thiophene intermediates.

- Catalysis : CuI (5 mol%) accelerates Buchwald-Hartwig aminations for aryl substitutions .

Byproducts like des-methylthio derivatives are monitored via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Advanced: How does substituent electronic effects (e.g., methoxy vs. trifluoromethyl) influence pyrimidine reactivity?

Answer:

Electron-withdrawing groups (e.g., CF₃) reduce electron density at pyrimidine N1, slowing electrophilic attacks. Conversely, methoxy groups increase electron density, accelerating SNAr reactions. Hammett σ values correlate with reaction rates (e.g., σ = +0.54 for CF₃ vs. −0.27 for OMe). Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants in DMSO) confirms these trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.